molecular formula C9H13F3N2O3 B13525786 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid

Cat. No.: B13525786
M. Wt: 254.21 g/mol
InChI Key: OXZBFXDTTJOZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid is a heterocyclic compound featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted at the 3-position with a pyrrolidin-3-yl group and associated with trifluoroacetic acid (TFA). The trifluoroacetic acid component enhances solubility and stability, making the compound suitable for synthetic intermediates or bioactive molecule development .

Properties

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.21 g/mol

IUPAC Name

3-pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-3-8-5-6(1)7-2-4-10-9-7;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)

InChI Key

OXZBFXDTTJOZPY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NOCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition Approach

  • Method : The synthesis typically involves the cycloaddition of nitrile oxides with alkenes or alkynes, forming isoxazoles, which can be reduced or modified to dihydro-oxazoles.
  • Reaction Conditions : Use of nitrile oxides generated in situ from hydroxyimidoyl chlorides or oximes, reacting with suitable dipolarophiles under mild, metal-free conditions.
  • Research Evidence : A 2021 review highlights that nitrile oxide cycloadditions are efficient for oxazole synthesis, often performed without metal catalysts, using solvents like DMSO or ethanol, at room temperature or under microwave irradiation for enhanced yields.

Heterocycle Formation via Oxidation

  • Method : Starting from precursor amino alcohols or amino acids, cyclization to form oxazoles is achieved through dehydration or oxidative cyclization.
  • Example : Conversion of amino alcohols with aldehydes or ketones under oxidative conditions (e.g., using iodine, hypervalent iodine reagents, or metal oxidants) to form dihydro-oxazoles.
  • Research Data : Microwave-assisted oxidation of amino alcohols with hypervalent iodine reagents has been reported to yield dihydro-oxazoles efficiently.

Introduction of the Pyrrolidin-3-yl Group

The pyrrolidine moiety is typically introduced via nucleophilic substitution or alkylation strategies:

  • Method : Alkylation of a suitable precursor (e.g., 3-hydroxy or 3-aminopropanol derivatives) with pyrrolidine derivatives under basic conditions.
  • Alternative : Use of pyrrolidine-3-carboxylic acid derivatives activated as acyl chlorides or esters, which then undergo coupling with the oxazole core.

Research findings suggest that pyrrolidine derivatives can be attached via amide bond formation or nucleophilic substitution on activated heterocycles, often under mild conditions with coupling agents like DCC or EDC.

Formation of the Trifluoroacetic Acid Salt

The final step involves salt formation with trifluoroacetic acid (TFA):

  • Method : Dissolution of the free base in a suitable solvent (e.g., dichloromethane or acetonitrile), followed by addition of TFA to form the trifluoroacetate salt.
  • Notes : This process is straightforward and typically performed at room temperature, with the salt isolated via evaporation or filtration.

Data from Sigma-Aldrich confirms that trifluoroacetic acid readily forms salts with amine or heterocyclic compounds, stabilizing the molecule for storage and further applications.

Proposed Synthetic Route Summary

Step Description Reagents & Conditions References
1 Generation of nitrile oxide Hydroxylamine derivatives + halogenated precursors, base
2 Cycloaddition to form isoxazole core Nitrile oxide + dipolarophile, microwave or room temperature
3 Reduction or oxidation to dihydro-oxazole Hypervalent iodine, iodine, or metal oxidants
4 Introduction of pyrrolidin-3-yl group Nucleophilic substitution or coupling with pyrrolidine derivatives ,
5 Salt formation with trifluoroacetic acid TFA addition in solution

Research Findings and Data Tables

Table 1: Summary of Synthetic Methods

Method Key Reagents Conditions Advantages References
Nitrile oxide cycloaddition Hydroxylamine derivatives, dipolarophiles Room temp / microwave Metal-free, high regioselectivity
Oxidative heterocycle formation Amino alcohols + oxidants Microwave / reflux Efficient heterocycle synthesis
Pyrrolidine attachment Pyrrolidine derivatives + coupling agents Mild base, room temp Versatile, high yield ,
Salt formation TFA Room temp Simple, stabilizes compound

Research Findings

  • The nitrile oxide cycloaddition route is favored for its regioselectivity and environmentally friendly conditions.
  • Microwave-assisted oxidation enhances yields and reduces reaction times.
  • Coupling strategies for pyrrolidine are adaptable, with high functional group tolerance.
  • Salt formation with trifluoroacetic acid is straightforward, providing stable compounds suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroacetic acid group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of oxazole derivatives with higher oxidation states.

    Reduction: Formation of reduced pyrrolidine and oxazole derivatives.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

  • Structure : Features an imidazole substituent at the 3-position of the isoxazoline ring and a carboxylic acid group at the 5-position.
  • Properties : Acts as a metabolite of the parent carboxamide derivative, formed via enzymatic hydrolysis of the amide bond in biological systems. Its instability in plasma and urine necessitates sample acidification for bioanalytical studies .
  • Applications : Serves as a precursor for active pharmaceutical ingredients (APIs) due to its hydrolytic lability .
Parameter Target Compound Imidazole Derivative
Substituent Pyrrolidin-3-yl 2-Butyl-5-chloroimidazole
Functional Group Trifluoroacetic acid Carboxylic acid
Stability Enhanced by TFA Requires acidification
Role Intermediate/API Metabolite

3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

  • Structure : Contains a pyridine ring at the 3-position and a carboxylic acid group at the 5-position.
  • Properties: Molecular weight is 192.17 g/mol (C₉H₈N₂O₃).
  • Applications : Used in medicinal chemistry for its rigid structure and hydrogen-bonding capabilities .
Parameter Target Compound Pyridine Derivative
Substituent Pyrrolidin-3-yl Pyridin-4-yl
Functional Group Trifluoroacetic acid Carboxylic acid
Molecular Weight ~250–300 g/mol* 192.17 g/mol
Aromaticity Non-aromatic Aromatic (pyridine)

*Estimated based on structural analogs.

4,5-Dihydro-1,2-oxazole Derivatives with Trifluoroacylation

  • Synthesis: Reacting O-vinyl oximes with trifluoroacetic anhydride yields CF₃-enones, which hydrolyze to form isoxazoline derivatives like 4,5-dihydro-1,2-oxazole-143. This pathway highlights the role of TFA in stabilizing intermediates .
  • Key Difference : The target compound’s pyrrolidine substituent provides basicity and conformational flexibility, contrasting with the electron-withdrawing CF₃ groups in other derivatives .

Research Findings and Data

Metabolic and Stability Profiles

  • The target compound’s trifluoroacetic acid moiety improves stability compared to carboxylic acid derivatives, which degrade rapidly in biological matrices without acidification .
  • Imidazole and pyridine derivatives exhibit distinct metabolic pathways: imidazole-containing analogs undergo hydrolysis to carboxylic acids, while pyridine derivatives resist enzymatic cleavage due to aromatic stability .

Biological Activity

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a pyrrolidine ring and an oxazole moiety. The trifluoroacetic acid group enhances its solubility and stability in biological systems. The molecular formula is C₉H₁₄F₃N₃O₂.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain oxazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 3.2 µg/ml against fungal pathogens like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Flourocytosine3.2Aspergillus niger

Anticancer Activity

The biological activity of this compound also extends to anticancer effects. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, pyrazole derivatives linked to oxazole structures have demonstrated promising results in inhibiting the growth of breast cancer cell lines .

Case Study: Pyrazole Derivatives in Cancer Treatment

A study on pyrazole derivatives showed that they could induce apoptosis in MCF-7 breast cancer cells while exhibiting lower toxicity in normal cells. The combination of these compounds with traditional chemotherapy agents like doxorubicin resulted in enhanced efficacy against resistant cancer cell lines .

The exact mechanism by which 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole exerts its biological effects is still under investigation. However, it is believed that the oxazole ring may play a crucial role in interacting with biological targets such as enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Some studies suggest that oxazole derivatives may act as inhibitors of specific enzymes involved in tumor progression or microbial resistance mechanisms. For example, certain compounds have been shown to inhibit xanthine oxidase activity, which is linked to oxidative stress and inflammation .

Q & A

Q. Q1. What are the standard synthetic routes for 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole derivatives, and how does trifluoroacetic acid (TFA) influence the reaction?

Methodological Answer:

  • Synthetic Routes : Cyclocondensation of hydroxylamine with α,β-unsaturated carbonyl precursors is a common method. For example, describes hydrolysis of a carboxamide derivative to yield 4,5-dihydro-1,2-oxazole-5-carboxylic acid analogs, suggesting similar strategies for pyrrolidine-substituted variants .
  • Role of TFA : TFA acts as a catalyst in ring-closing reactions and stabilizes intermediates via protonation. It may also serve as a counterion in salt formation, enhancing solubility for purification (e.g., via reverse-phase HPLC) .

Q. Q2. How can researchers confirm the structural integrity of the compound using spectroscopic methods?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify pyrrolidine and dihydroisoxazole ring protons (e.g., diastereotopic protons at δ 3.5–4.5 ppm for the oxazole ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak (e.g., m/z 269.18 for C8_8H10_{10}F3_3N3_3O4_4 in ), with deviations <5 ppm confirming purity .

Advanced Research: Metabolic and Pharmacokinetic Studies

Q. Q3. How do researchers design experiments to assess metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with liver microsomes (human/rat), and use LC-MS/MS to quantify parent compound degradation. identifies hydrolysis products (e.g., 4-methoxy-3-(trifluoromethyl)aniline) in plasma and urine, suggesting susceptibility to esterase-mediated metabolism .
  • Metabolite Identification : Fragment ions (e.g., m/z 192.0625 [M+H+^+] in ) and isotopic patterns distinguish metabolites from matrix interference .

Q. Q4. What contradictions exist in reported metabolic pathways for dihydroisoxazole derivatives, and how can they be resolved?

Methodological Answer:

  • Contradiction : Some studies report oxidative N-dealkylation, while others emphasize hydrolysis ( vs. ).
  • Resolution : Use isotopically labeled analogs (e.g., 13C^{13}C-pyrrolidine) to track metabolic fate via tandem MS. Comparative studies in hepatocyte models can clarify enzyme-specific pathways .

Structure-Activity Relationship (SAR) and Biological Activity

Q. Q5. How does the pyrrolidine substituent influence biological activity compared to other heterocycles?

Methodological Answer:

  • SAR Analysis : Pyrrolidine’s conformational flexibility enhances binding to targets like G-protein-coupled receptors (GPCRs). shows ethoxy/methyl substitutions on phenyl rings modulate antioxidant and cytotoxic activities, suggesting similar tunability for pyrrolidine derivatives .
  • Comparative Studies : Replace pyrrolidine with piperidine or morpholine and assess changes in IC50_{50} values (e.g., in enzyme inhibition assays) .

Q. Q6. What advanced computational methods predict target binding modes for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or proteases). Validate with mutagenesis studies (e.g., alanine scanning of binding pockets) .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes, focusing on hydrogen bonds with the oxazole ring and TFA’s electrostatic contributions .

Stability and Formulation Challenges

Q. Q7. What are the key degradation pathways under physiological conditions, and how can formulation mitigate them?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the oxazole ring (pH-dependent) and oxidation of pyrrolidine (). Accelerated stability studies (40°C/75% RH) identify degradation products via UPLC-QTOF .
  • Formulation Strategies : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PEGylated liposomes to shield reactive moieties .

Regulatory and Safety Considerations

Q. Q8. What preclinical safety data are required for IND submissions?

Methodological Answer:

  • Toxicology : Acute toxicity (OECD 423) and genotoxicity (Ames test) studies, as outlined in ’s safety data sheets.
  • Pharmacokinetics : ADME profiling in rodents, including plasma half-life (t1/2_{1/2}) and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.